molecular formula C29H35NO3 B14159328 N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide CAS No. 384364-08-3

N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide

Cat. No.: B14159328
CAS No.: 384364-08-3
M. Wt: 445.6 g/mol
InChI Key: IFZXLUFTXQBRSN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide is an organic compound with a complex structure that includes aromatic rings, ether linkages, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

384364-08-3

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]propanamide

InChI

InChI=1S/C29H35NO3/c1-5-29(31)30(21-23-11-15-26(32-4)16-12-23)20-19-28(24-9-7-6-8-10-24)25-13-17-27(18-14-25)33-22(2)3/h6-18,22,28H,5,19-21H2,1-4H3

InChI Key

IFZXLUFTXQBRSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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